![molecular formula C17H27N3O3 B2471844 N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953181-15-2](/img/structure/B2471844.png)
N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Catalytic Activity Enhancement
N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, through its derivatives, plays a significant role in enhancing the catalytic activity in copper-catalyzed coupling reactions. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low catalyst loadings and temperatures, showcasing the compound's utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Synthesis of Kinase Inhibitors
Another application of this compound is in the synthesis of kinase inhibitors, which are pivotal in the treatment of various diseases such as rheumatoid arthritis and psoriasis. A novel synthesis approach involving a tandem Heck-lactamization, N-oxidation, and a highly chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide was developed. This method highlights the compound's role in facilitating the preparation of complex molecules potentially useful in drug development (Chung et al., 2006).
Development of Biomass-Derived Products
The compound also finds application in the efficient and selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF), a process catalyzed by copper salts. This process, utilizing molecular oxygen as the oxidant, demonstrates the compound's potential in green chemistry and the development of sustainable chemical processes (Tong, Sun, Bai, & Li, 2014).
Neuroinflammation Imaging
Additionally, derivatives of this compound have been explored for their potential in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application highlights the compound's relevance in neuroinflammation research, offering a noninvasive tool for studying reactive microglia and their role in various neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
N'-tert-butyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSDLNYJHQOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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